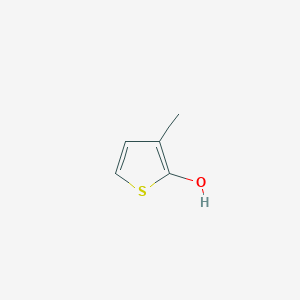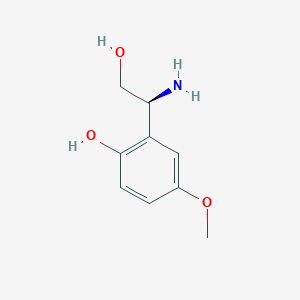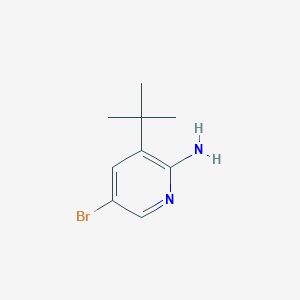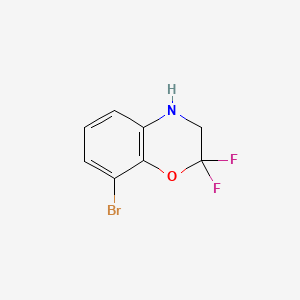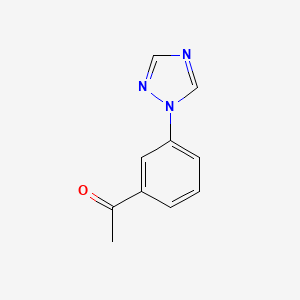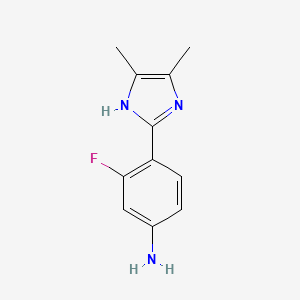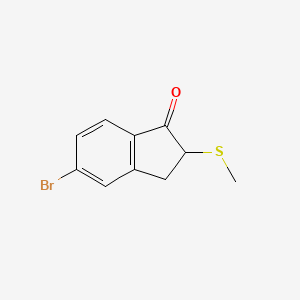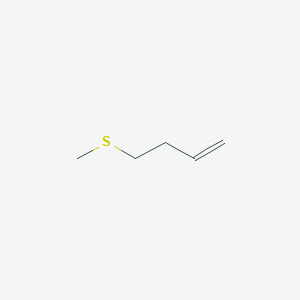
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoro and an iodo group on the phenyl ring, along with a carboxylic acid functional group. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the fluoro and iodo groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and iodinating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The fluoro and iodo groups can undergo nucleophilic substitution reactions, where nucleophiles replace these halogen atoms. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and iodo groups, along with the carboxylic acid functional group, play crucial roles in these interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
1-(4-Fluoro-2-iodophenyl)-1h-pyrazole-3-carboxylic acid can be compared with similar compounds, such as:
2-(3-Fluoro-4-iodophenyl)acetic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
4-Fluorophenylacetic acid: This compound lacks the pyrazole ring and the iodo group, making it less complex.
(4-Fluoro-2-iodophenyl)(1-phenyl-1H-pyrazol-4-yl)methanol: This compound has a methanol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6FIN2O2 |
|---|---|
Molecular Weight |
332.07 g/mol |
IUPAC Name |
1-(4-fluoro-2-iodophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6FIN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
InChI Key |
YLDUUBDGILCWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



